

# An In-depth Technical Guide to 2,8-Dimethylquinoline: Molecular Structure and Properties

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## Compound of Interest

Compound Name: **2,8-Dimethylquinoline**

Cat. No.: **B075129**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,8-dimethylquinoline**. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

## Molecular Structure and IUPAC Name

**2,8-Dimethylquinoline** is a heterocyclic aromatic organic compound. Its structure consists of a quinoline core, which is a bicyclic compound composed of a benzene ring fused to a pyridine ring. In this specific derivative, methyl groups are substituted at positions 2 and 8.

The IUPAC name for this compound is **2,8-dimethylquinoline**.<sup>[1]</sup>

Below is a diagram illustrating the molecular structure and the numbering of the quinoline ring system.

Caption: Molecular structure of **2,8-dimethylquinoline** with atom numbering.

## Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for **2,8-dimethylquinoline** is presented in the tables below.

## Table 1: General and Physicochemical Properties

Property	Value	Reference
IUPAC Name	2,8-dimethylquinoline	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N	<a href="#">[1]</a>
Molecular Weight	157.21 g/mol	<a href="#">[1]</a>
CAS Number	1463-17-8	<a href="#">[1]</a>
Appearance	Yellow semi-liquid	
Melting Point	61 °C	
Boiling Point	248.85 °C	
Density	1.0394 g/cm <sup>3</sup>	
pKa	5.87 ± 0.50 (Predicted)	

## Table 2: Spectroscopic Data

Spectrum Type	Key Peaks / Chemical Shifts (δ)	Reference
<sup>1</sup> H NMR	Data not fully available in a tabular format.	<a href="#">[1]</a>
<sup>13</sup> C NMR	Data not fully available in a tabular format.	<a href="#">[1]</a>
Mass Spectrometry (EI)	m/z: 157 (M+), 156, 142	<a href="#">[1]</a>

Note: Detailed, peak-by-peak assigned NMR data is not readily available in public databases. The provided mass spectrometry peaks represent the molecular ion and major fragments.

## Molecular Structure and Geometry

As of the latest search, a publicly available, experimentally determined crystal structure for **2,8-dimethylquinoline** could not be located in crystallographic databases. Therefore, precise,

experimentally verified bond lengths and angles are not available for inclusion in this guide. Computational methods can be employed to predict these parameters if required.

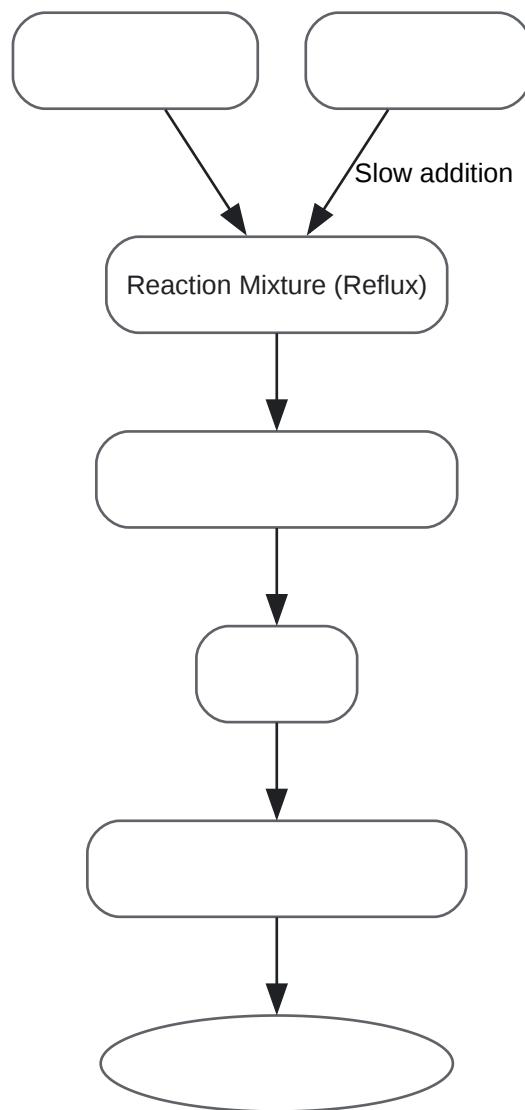
## Experimental Protocols: Synthesis of 2,8-Dimethylquinoline

The most common and direct method for the synthesis of **2,8-dimethylquinoline** is the Doeblner-von Miller reaction.<sup>[2]</sup> This reaction involves the condensation of an aniline (in this case, o-toluidine) with an  $\alpha,\beta$ -unsaturated carbonyl compound (such as crotonaldehyde) under acidic conditions.

### Doeblner-von Miller Synthesis of 2,8-Dimethylquinoline

This protocol is a representative procedure based on the principles of the Doeblner-von Miller reaction.

Workflow Diagram:



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Caption: Doebner-von Miller synthesis workflow for **2,8-dimethylquinoline**.

Materials:

- o-Toluidine
- Concentrated Hydrochloric Acid (HCl)
- Crotonaldehyde

- An oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern variations may use milder oxidants)
- Sodium Hydroxide (NaOH) solution for neutralization
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate for drying

**Procedure:**

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine and concentrated hydrochloric acid. Heat the mixture to reflux.
- Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours.
- After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic.
- Extract the product from the aqueous layer using an appropriate organic solvent.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **2,8-dimethylquinoline**.

**Safety Precautions:** This reaction should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, must be worn. The reaction can be exothermic, and care should be taken during the addition of reagents.

## Conclusion

This technical guide provides essential information on the molecular structure, properties, and a representative synthesis protocol for **2,8-dimethylquinoline**. While comprehensive experimental data for its solid-state structure is currently unavailable, the provided information serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research to obtain a crystal structure would be beneficial for a more complete understanding of its molecular geometry.

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## References

- 1. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
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